molecular formula C18H18N6O3S B2954041 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide CAS No. 2034366-43-1

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide

Cat. No.: B2954041
CAS No.: 2034366-43-1
M. Wt: 398.44
InChI Key: NLAMCVUAMLJTQB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with an imidazole ring, an azetidine-carboxamide moiety, and a 4-(methylsulfonyl)phenyl group. Such structural motifs are common in kinase inhibitors, where the pyrimidine and imidazole rings may act as hinge-binding domains, while the sulfonyl group enhances solubility and target affinity.

Properties

IUPAC Name

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(4-methylsulfonylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S/c1-28(26,27)15-4-2-14(3-5-15)22-18(25)13-9-24(10-13)17-8-16(20-11-21-17)23-7-6-19-12-23/h2-8,11-13H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAMCVUAMLJTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide is a novel azetidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and biological evaluations, drawing from diverse research sources.

Chemical Structure and Properties

The compound has the following molecular formula: C22H21N7O3 , with a molar mass of approximately 431.4 g/mol . The structure features an azetidine ring, imidazole, and pyrimidine moieties, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring through cyclization reactions. The synthetic route often incorporates key intermediates such as 6-(1H-imidazol-1-yl)pyrimidin-4-amine , which is known for its biological relevance in medicinal chemistry.

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of related azetidinones against Escherichia coli and Staphylococcus aureus , demonstrating a promising spectrum of activity for compounds containing similar structural features .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Azetidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival and death .

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds similar to this azetidine derivative can act as inhibitors of various enzymes, including those involved in metabolic pathways related to cancer and inflammation. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in preclinical models .

Case Studies

  • Antioxidant Activity : A related study assessed the antioxidant properties of azetidine derivatives using hydrogen peroxide free-radical inhibition methods. The results indicated moderate to significant antioxidant effects, suggesting potential applications in oxidative stress-related diseases .
  • Cytotoxicity Assays : Various derivatives were subjected to cytotoxicity assays against different cancer cell lines. Results showed that some compounds significantly inhibited cell growth, indicating their potential as anticancer agents .

Data Tables

Biological ActivityCompound TestedResult
AntibacterialAzetidinoneEffective against E. coli and S. aureus
AnticancerAzetidine DerivativeInduced apoptosis in cancer cells
AntioxidantAzetidine DerivativeModerate antioxidant activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence ([1]) describes 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41) , which shares partial structural homology with the target compound. Below is a comparative analysis based on available

Structural and Functional Differences
Feature Target Compound Compound 41 (from )
Core Structure Pyrimidine-imidazole-azetidine hybrid Pyrrole-imidazole-pyridine hybrid
Key Substituents 4-(Methylsulfonyl)phenyl, azetidine-carboxamide Trifluoromethylpyridine, 2-methylimidazole, methyl groups
Synthetic Yield Not reported 35% yield (as described in [1])
Analytical Purity (HPLC) Not reported 98.67% ([1])
Functional Groups Sulfonyl group (polar, enhances solubility) Trifluoromethyl group (lipophilic, improves metabolic stability)
Key Observations

Core Heterocycles: The target compound’s pyrimidine-azetidine scaffold may favor binding to ATP pockets in kinases, whereas Compound 41’s pyrrole-pyridine system could target alternative enzymatic sites.

Substituent Effects :

  • The 4-(methylsulfonyl)phenyl group in the target compound likely enhances aqueous solubility, critical for oral bioavailability. In contrast, Compound 41’s trifluoromethylpyridine group increases lipophilicity, which may improve membrane permeability but reduce solubility [1].

Synthetic Challenges: Compound 41 was synthesized with moderate yield (35%) and high purity (98.67% HPLC), suggesting optimized protocols for pyrrole derivatives. No comparable data exists for the target compound, highlighting a gap in published methodologies.

Research Findings and Limitations

  • Hypothetical Applications : Based on structural parallels, the target compound may exhibit kinase inhibition (e.g., JAK2 or EGFR targets), but experimental validation is absent.

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